molecular formula C12H14O3 B143441 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one CAS No. 63740-98-7

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one

Cat. No.: B143441
CAS No.: 63740-98-7
M. Wt: 206.24 g/mol
InChI Key: VSLRIRGQCOPULE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is an organic compound with the molecular formula C12H14O3. It is characterized by a benzodioxole ring attached to a pentanone chain. This compound is known for its pale yellow oil appearance and is used as an intermediate in the preparation of various nervous system stimulants .

Mechanism of Action

Target of Action

The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately their death.

Mode of Action

This compound interacts with its targets through a process known as cell cycle arrest at the S phase . This process halts the progression of the cell cycle, preventing the cells from dividing and proliferating. Additionally, the compound induces apoptosis, or programmed cell death, in the cancer cells . This dual action of cell cycle arrest and apoptosis leads to a reduction in the number of cancer cells.

Biochemical Pathways

It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell growth and survival, and their disruption leads to the death of the cancer cells.

Pharmacokinetics

The compound’s molecular weight (206238 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The result of the action of this compound is the reduction in the number of cancer cells. By causing cell cycle arrest and inducing apoptosis, the compound effectively reduces the proliferation of cancer cells and leads to their death .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of indoles bearing 3-N-fused heteroaryl moieties, which have shown anticancer activity against various cancer cell lines .

Cellular Effects

In terms of cellular effects, 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one has been used in the synthesis of compounds that have shown anticancer activity. These compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Molecular Mechanism

Compounds synthesized from it have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that it may interact with biomolecules involved in cell cycle regulation and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one can be synthesized from 1-bromobutane and piperonylonitrile. The reaction involves the formation of the benzodioxole ring followed by the attachment of the pentanone chain .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of catalytic processes and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including its effects on the nervous system.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of nervous system stimulants.

    Industry: Utilized in the production of various chemical products and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is unique due to its specific structure, which combines the benzodioxole ring with a pentanone chain. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLRIRGQCOPULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472845
Record name 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-98-7
Record name 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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